molecular formula C13H20N2O3 B11763088 tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate

tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate

Cat. No.: B11763088
M. Wt: 252.31 g/mol
InChI Key: JAZKIHRZCJYSKE-SNVBAGLBSA-N
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Description

tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl group, a cyanoacetyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyanoacetic acid. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The tert-butyl group can be substituted under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products:

    Oxidation: Products may include piperidine N-oxides.

    Reduction: Products include primary amines.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities, primarily due to its structural features that allow it to interact with various biological targets.

Neurological Applications

Research has indicated that compounds similar to tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate can act as neuroprotective agents. The following points highlight its potential:

  • Mechanism of Action : It may inhibit excitotoxicity in neurons by modulating glutamate receptors, which are often implicated in neurodegenerative diseases.
  • Case Study : In a study involving animal models of Alzheimer's disease, administration of related piperidine derivatives showed a reduction in cognitive decline, suggesting potential for therapeutic use in neuroprotection.

Anticancer Activity

The compound has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells.

  • Mechanism of Action : It may act through the inhibition of specific signaling pathways involved in cell proliferation and survival.
  • Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.
Activity TypeModel/Cell LineObserved EffectReference
NeuroprotectionAnimal Model (Alzheimer)Reduced cognitive decline
AnticancerMCF-7 (Breast Cancer)Induced apoptosis
AnticancerA549 (Lung Cancer)Significant cytotoxicity

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent functionalization at the 3-position. Variations of this compound have been explored to enhance its pharmacological properties.

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
Piperidine FormationTert-butyl amine + Cyanoacetic acid85
EsterificationReaction with anhydrous alcohol90
Final PurificationColumn chromatography95

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyanoacetyl group can act as a nucleophile, participating in various biochemical pathways. The piperidine ring may interact with specific binding sites, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
  • tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate

Comparison: Compared to similar compounds, tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional group arrangement. This uniqueness can result in different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Biological Activity

Tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate is a compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11_{11}H16_{16}N2_{2}O3_{3}
  • CAS Number : 912807-35-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as a modulator of enzymatic pathways, influencing various physiological processes.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
  • Receptor Interaction : It can bind to receptors, altering cellular signaling pathways that are critical for maintaining homeostasis.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, including its effects on cell proliferation, apoptosis, and inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against neuronal cell death

Case Studies

  • Neuroprotective Effects : A study investigated the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated a significant reduction in cell death, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Activity : In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines. The mechanism was linked to the modulation of key apoptotic pathways, making it a candidate for further development as an anticancer agent .
  • Anti-inflammatory Properties : Research highlighted the compound's ability to decrease levels of inflammatory cytokines in cellular models. This activity suggests potential therapeutic uses in conditions characterized by chronic inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and specificity of this compound. Modifications at the cyanoacetyl group or the piperidine ring may enhance its biological activity or reduce toxicity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Cyano group substitutionIncreased potency against cancer cells
Piperidine ring alterationEnhanced neuroprotective effects

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl (3R)-3-(2-cyanoacetyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-8-4-5-10(9-15)11(16)6-7-14/h10H,4-6,8-9H2,1-3H3/t10-/m1/s1

InChI Key

JAZKIHRZCJYSKE-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)CC#N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC#N

Origin of Product

United States

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